molecular formula C17H17NO2S B3047560 9-(Ethylthio)-1,4-dimethoxyacridine CAS No. 141992-48-5

9-(Ethylthio)-1,4-dimethoxyacridine

Cat. No.: B3047560
CAS No.: 141992-48-5
M. Wt: 299.4 g/mol
InChI Key: JMZRMPLYFBAQHM-UHFFFAOYSA-N
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Description

9-(Ethylthio)-1,4-dimethoxyacridine is a heterocyclic compound featuring an acridine core substituted with a methoxy group at positions 1 and 4, and an ethylthio (-S-C₂H₅) moiety at position 7. Acridine derivatives are widely studied for their chemiluminescent properties, DNA intercalation capabilities, and antimicrobial activity . The ethylthio and methoxy substituents in this compound likely influence its electronic structure, solubility, and biological interactions, distinguishing it from other acridine analogs .

Properties

IUPAC Name

9-ethylsulfanyl-1,4-dimethoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-4-21-17-11-7-5-6-8-12(11)18-16-14(20-3)10-9-13(19-2)15(16)17/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZRMPLYFBAQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161913
Record name 9-(Ethylthio)-1,4-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141992-48-5
Record name 9-(Ethylthio)-1,4-dimethoxyacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(Ethylthio)-1,4-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylthio)-1,4-dimethoxyacridine typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-dimethoxyacridine.

    Thioether Formation: The introduction of the ethylthio group is achieved through a nucleophilic substitution reaction. This involves reacting 1,4-dimethoxyacridine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 9-(Ethylthio)-1,4-dimethoxyacridine follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.

Types of Reactions:

    Oxidation: 9-(Ethylthio)-1,4-dimethoxyacridine can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.

    Substitution: The methoxy groups in the acridine ring can be substituted with other nucleophiles, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydride) and an aprotic solvent (e.g., dimethylformamide).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Ethylthio)-1,4-dimethoxyacridine has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 9-(Ethylthio)-1,4-dimethoxyacridine is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the compound can form reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Methoxy-Substituted Acridines
  • 1,4-Dimethoxy-9(10H)-acridone (CAS 25379-15-1): This analog replaces the ethylthio group with a ketone at position 8. The methoxy groups at 1 and 4 enhance electron density in the aromatic system, while the ketone introduces polarity. Its molecular weight (255.27 g/mol) and spectral data (e.g., methoxy singlet at δ 4.19 ppm in NMR ) contrast with the ethylthio-substituted variant, which would exhibit distinct electronic and solubility profiles due to sulfur’s polarizability .
  • 9-Methoxyacridine : Synthesized via Ullmann condensation and chlorination, this compound lacks the ethylthio group and second methoxy substituent, resulting in reduced steric hindrance and altered reactivity .
Thioether-Substituted Acridines
  • 10-Methyl-10H-acridin-9-ylidene derivatives: Compounds like O-alkyl [(10-methyl-10H-acridin-9-ylidene)amino] methanethioates (6a-g) incorporate iminothiocarbonate groups. These derivatives, synthesized via sodium methoxide-mediated reactions, highlight the versatility of sulfur-containing substituents in modulating chemiluminescence and DNA-binding properties .
Amino-Substituted Acridines
  • Such analogs are often explored for neurological applications .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Properties References
9-(Ethylthio)-1,4-dimethoxyacridine 1,4-OCH₃; 9-SC₂H₅ Not reported Potential chemiluminescence, antimicrobial activity
1,4-Dimethoxy-9(10H)-acridone 1,4-OCH₃; 9-ketone Not reported Polar, electron-rich core
9-Amino-1,2,3,4-tetrahydroacridine 9-NH₂ 179–181 Neurological applications
9-Methoxyacridine 9-OCH₃ Not reported DNA intercalation
O-Alkyl iminothiocarbonate acridine 9-iminothiocarbonate Not reported Chemiluminescence, synthetic versatility

Biological Activity

Overview

9-(Ethylthio)-1,4-dimethoxyacridine is an organic compound belonging to the acridine family, recognized for its significant biological activities. Its unique structure, characterized by ethylthio and dimethoxy groups, contributes to its intercalation with DNA, leading to various biological effects including antibacterial, antifungal, and anticancer properties.

The primary mechanism of action for 9-(Ethylthio)-1,4-dimethoxyacridine involves DNA intercalation . This process disrupts normal DNA functions such as replication and transcription. The compound can also generate reactive oxygen species (ROS) upon oxidation, which induces oxidative stress and cell death in both microbial and cancer cells.

Antibacterial and Antifungal Properties

Research indicates that 9-(Ethylthio)-1,4-dimethoxyacridine exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing effective inhibition of growth.

Table 1: Antimicrobial Activity of 9-(Ethylthio)-1,4-dimethoxyacridine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

9-(Ethylthio)-1,4-dimethoxyacridine has also shown promise in anticancer research. It inhibits topoisomerase enzymes, which play a crucial role in DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with 9-(Ethylthio)-1,4-dimethoxyacridine resulted in a significant reduction in cell viability:

  • Control Group Viability : 100%
  • Treated Group Viability : 45% at a concentration of 10 µM after 48 hours

This data underscores the compound's potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

When compared to other similar acridine derivatives such as 9-(Methylthio)-1,4-dimethoxyacridine and 9-(Propylthio)-1,4-dimethoxyacridine , 9-(Ethylthio)-1,4-dimethoxyacridine exhibits superior biological activity. The structural differences primarily lie in the length of the alkyl chain attached to the thioether group, influencing solubility and interaction with biological membranes.

Table 2: Comparison of Biological Activities

CompoundAntibacterial Activity (MIC)Anticancer Activity (MCF-7 Viability)
9-(Ethylthio)-1,4-dimethoxyacridine16 µg/mL45% at 10 µM
9-(Methylthio)-1,4-dimethoxyacridine32 µg/mL60% at 10 µM
9-(Propylthio)-1,4-dimethoxyacridine64 µg/mL70% at 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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